

Spectroscopic and Synthetic Profile of α -Aminonitriles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diethylamino)butanenitrile

Cat. No.: B102810

[Get Quote](#)

Disclaimer: Due to the limited availability of public, experimental spectroscopic data for **2-(Diethylamino)butanenitrile**, this guide presents a comprehensive analysis of the closely related and well-documented compound, 2-(Diethylamino)acetonitrile. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with α -aminonitriles.

Introduction

α -Aminonitriles are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, including amino acids and heterocyclic scaffolds. Their structural motif, characterized by a nitrile and an amino group attached to the same carbon atom, imparts unique reactivity that is leveraged in numerous synthetic transformations. This guide provides a detailed overview of the spectroscopic characteristics and a standard synthetic protocol for 2-(Diethylamino)acetonitrile, a representative α -aminonitrile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Diethylamino)acetonitrile.

Table 1: Mass Spectrometry Data

Ion/Adduct	Predicted m/z
[M+H] ⁺	113.1128
[M+Na] ⁺	135.0947

Data is predicted and sourced from publicly available databases.

Table 2: Infrared (IR) Spectroscopy Data

A characteristic feature in the IR spectrum of α -aminonitriles is the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.

Functional Group	Wavenumber (cm^{-1})	Description
$\text{C}\equiv\text{N}$	~2220 - 2260	Nitrile stretch (typically weak to medium intensity)
C-N	~1020 - 1250	Amine C-N stretch
C-H	~2850 - 3000	Aliphatic C-H stretch

Note: Actual peak positions can vary based on the specific molecular environment and sample preparation.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of α -aminonitriles. The following are predicted chemical shifts for 2-(Diethylamino)acetonitrile.

¹H NMR (Proton NMR)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH ₂ (N-CH ₂)	~2.6 - 2.8	Quartet	4H
CH ₃ (N-CH ₂ -CH ₃)	~1.0 - 1.2	Triplet	6H
CH ₂ (α-carbon)	~3.5 - 3.7	Singlet	2H

¹³C NMR (Carbon NMR)

Carbon	Chemical Shift (ppm)
C≡N	~115 - 125
C-N (α-carbon)	~40 - 50
N-CH ₂	~45 - 55
N-CH ₂ -CH ₃	~10 - 15

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

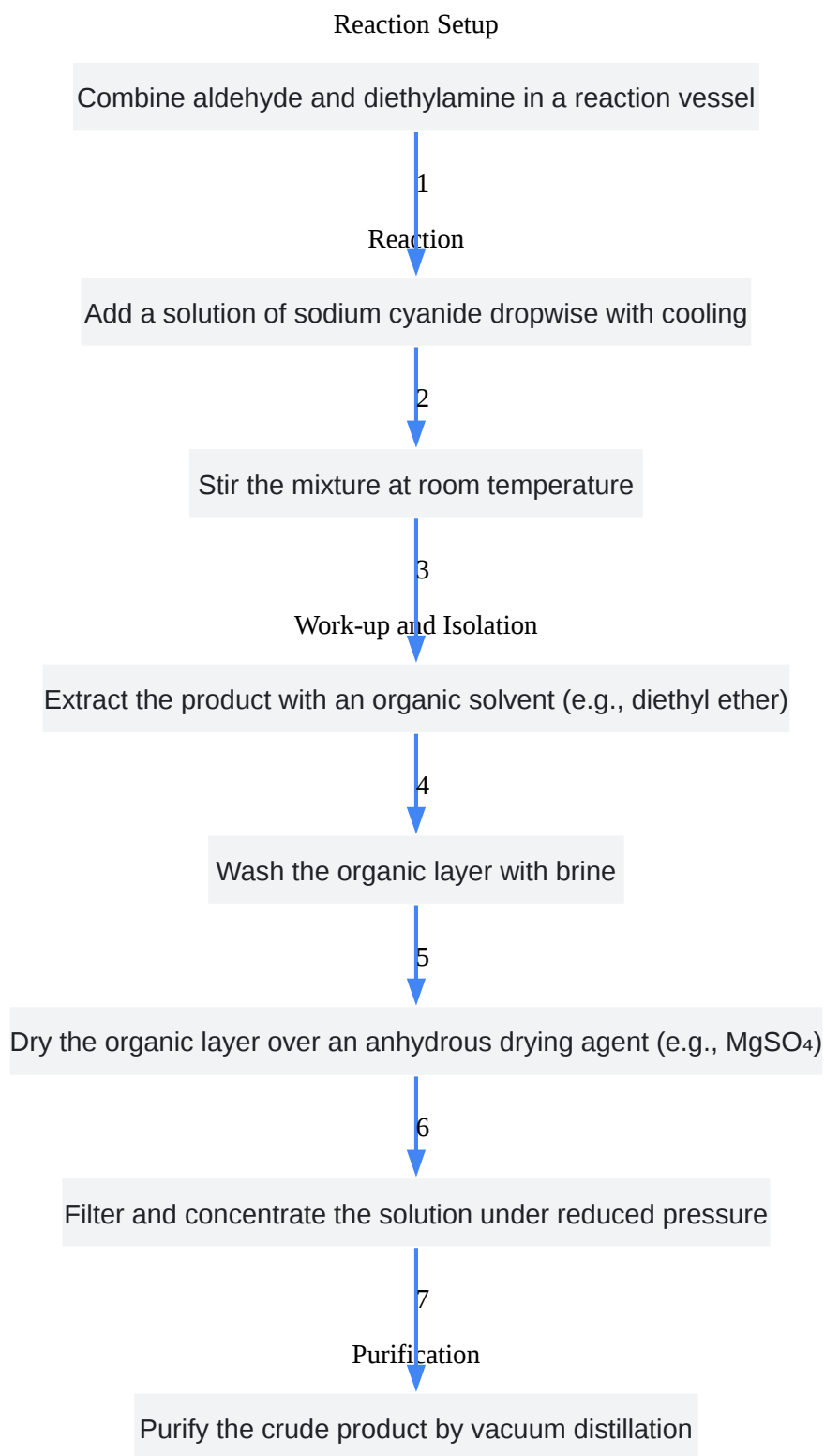
Experimental Protocols

Synthesis of 2-(Diethylamino)acetonitrile

A common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a cyanide source.

Reaction: Butyraldehyde + Diethylamine + Sodium Cyanide → **2-(Diethylamino)butanenitrile**

Experimental Workflow for a Related α-Aminonitrile (Strecker Synthesis)

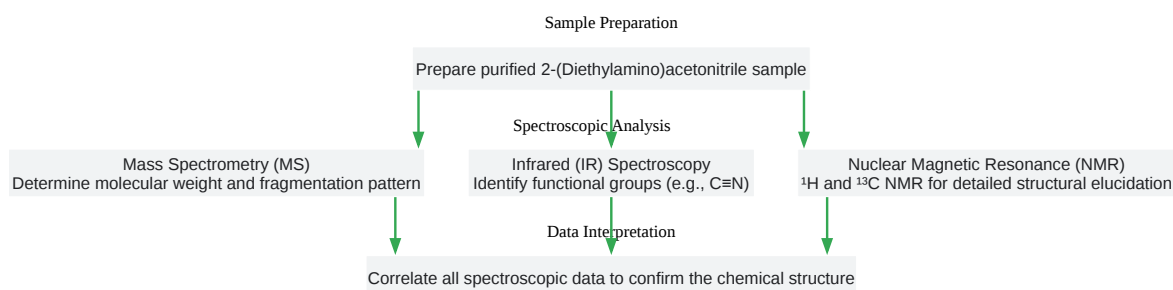


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of an α -aminonitrile.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized 2-(Diethylamino)acetonitrile would typically follow the workflow below.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a general synthetic approach for α -aminonitriles, using 2-(Diethylamino)acetonitrile as a representative example. The presented data and workflows are intended to assist researchers in the synthesis, purification, and characterization of this important class of chemical intermediates. While specific experimental values will vary, the principles and techniques outlined here are broadly applicable within the field.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of α -Aminonitriles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102810#spectroscopic-data-of-2-diethylamino-butanenitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b102810#spectroscopic-data-of-2-diethylamino-butanenitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com